molecular formula C16H26ClN3O5 B13385057 N,N-dimethylcarbamic acid [3-[dimethylamino(oxo)methoxy]-4-[1-(ethylamino)-1-hydroxyethyl]phenyl] ester hydrochloride

N,N-dimethylcarbamic acid [3-[dimethylamino(oxo)methoxy]-4-[1-(ethylamino)-1-hydroxyethyl]phenyl] ester hydrochloride

Cat. No.: B13385057
M. Wt: 375.8 g/mol
InChI Key: RQJPDHWDOZLSDP-UHFFFAOYSA-N
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Description

Bambuterol Hydrochloride is a long-acting beta-2 adrenoceptor agonist used primarily in the treatment of asthma and other respiratory conditions characterized by bronchospasm. It is a prodrug of terbutaline, meaning it is metabolized in the body to produce the active compound terbutaline, which exerts the therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bambuterol Hydrochloride involves several key steps. Initially, 3’,5’-Dihydroxyacetophenone reacts with Dimethylcarbamoyl chloride to form 5-Acetyl-1,3-phenylene bis(dimethylcarbamate). This intermediate is then halogenated with bromine to produce 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate).

Industrial Production Methods: Industrial production of Bambuterol Hydrochloride typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Bambuterol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Bambuterol Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Bambuterol Hydrochloride exerts its effects by stimulating beta-2 adrenergic receptors, leading to the activation of intracellular adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP result in the relaxation of bronchial smooth muscle, inhibition of mediator release from mast cells, and improved mucociliary clearance .

Comparison with Similar Compounds

Uniqueness of Bambuterol Hydrochloride: Bambuterol Hydrochloride is unique due to its prodrug nature, providing a longer duration of action and a more controlled release of the active compound terbutaline. This results in fewer side effects and improved patient compliance compared to other beta-2 agonists .

Properties

Molecular Formula

C16H26ClN3O5

Molecular Weight

375.8 g/mol

IUPAC Name

[3-(dimethylcarbamoyloxy)-4-[1-(ethylamino)-1-hydroxyethyl]phenyl] N,N-dimethylcarbamate;hydrochloride

InChI

InChI=1S/C16H25N3O5.ClH/c1-7-17-16(2,22)12-9-8-11(23-14(20)18(3)4)10-13(12)24-15(21)19(5)6;/h8-10,17,22H,7H2,1-6H3;1H

InChI Key

RQJPDHWDOZLSDP-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(C1=C(C=C(C=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl

Origin of Product

United States

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